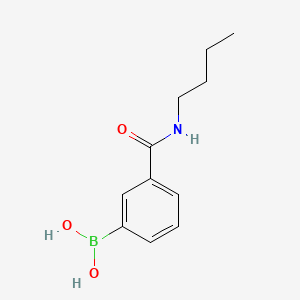

3-(Butylaminocarbonyl)phenylboronic acid

Description

Significance of Boronic Acids in Organic Synthesis and Beyond

Boronic acids, organic compounds featuring a C–B bond and two hydroxyl groups (R-B(OH)₂), have become indispensable tools in modern organic chemistry. wikipedia.org Their prominence is largely due to their unique combination of stability, versatile reactivity, and generally low toxicity. nih.gov Unlike many other organometallic reagents, boronic acids are typically stable to air and moisture, making them easy to handle and store. researchgate.net

One of the most significant applications of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. wikipedia.orgnih.gov This reaction is a cornerstone of modern synthesis, widely used in the pharmaceutical industry and materials science to construct complex molecular architectures from simpler building blocks. Beyond C-C bond formation, boronic acids are employed in a variety of other transformations, including Chan-Lam coupling for C-N and C-O bond formation, conjugate additions, and as catalysts for reactions like direct amide bond formation. wikipedia.orgrsc.org Their utility extends into medicinal chemistry, where the boronic acid functional group has been incorporated into approved drugs, such as the proteasome inhibitor bortezomib, and into materials science for the development of sensors and functional polymers. wikipedia.orgnih.gov

The Phenylboronic Acid Motif as a Versatile Platform

Within the large family of boronic acids, the phenylboronic acid (PBA) motif stands out as a particularly versatile and widely studied platform. ontosight.ai Phenylboronic acid and its derivatives are mild Lewis acids that are generally stable and easy to handle. wikipedia.org A key feature of the phenylboronic acid group is its ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diols, such as sugars, glycoproteins, and certain amino acids. wikipedia.orgwikipedia.org

This specific binding capability has been extensively exploited to create sensors for saccharides, particularly glucose. nih.govjapsonline.com In the field of medicine, this diol-binding property is harnessed for targeted drug delivery systems, where PBA-functionalized materials can selectively bind to sialic acid residues that are often overexpressed on the surface of cancer cells. nih.govacs.orgjapsonline.com Furthermore, the phenylboronic acid scaffold serves as a foundational structure for designing enzyme inhibitors, as the boron atom can interact with active site serine residues in proteases. nih.gov The ease of chemical modification of the phenyl ring allows for the tuning of electronic and steric properties, making PBA a highly adaptable platform for developing a wide range of functional chemical materials for diagnostics, therapeutics, and bioconjugation. wikipedia.orgacs.org

Role of Amide Linkages in Boronic Acid Derivative Design

The incorporation of amide linkages into the structure of boronic acid derivatives plays a crucial role in both their synthesis and function. The amide functional group is one of the most important linkages in chemistry and biology, found in everything from synthetic polymers like nylon to the peptide bonds that form proteins. chemistrytalk.org In the context of boronic acid chemistry, the amide group can serve as a "directing group" in C-H borylation reactions. rsc.org This allows for the regioselective installation of a boron moiety onto an aromatic ring, providing a metal-free route to access specific borylated intermediates that might be difficult to synthesize otherwise. rsc.org

Beyond its role in synthesis, the amide linkage significantly influences the physicochemical properties of the boronic acid derivative. The presence of the N-H group allows for hydrogen bonding interactions, which can be critical for molecular recognition and binding to biological targets. The substituents on the amide nitrogen can be varied to modulate solubility, stability, and pharmacokinetic properties. chemistrytalk.org The amide bond itself is a stable, planar structure that can act as a rigid linker to position the boronic acid group and other pharmacophoric elements in a desired orientation for interaction with a biological receptor. chemistrytalk.orgresearchgate.net This makes the amide linkage a key design element for creating boronic acid derivatives with tailored functions for medicinal chemistry and materials science.

Scope and Academic Research Focus on 3-(Butylaminocarbonyl)phenylboronic Acid

This compound is a specific derivative that combines the three structural elements discussed: a boronic acid, a central phenyl ring, and an amide linkage with a butyl substituent. While extensive, large-scale studies on this exact molecule are not widely documented in peer-reviewed literature, its structure points toward its primary role as a chemical building block or intermediate in organic synthesis and medicinal chemistry research.

The academic focus on a compound like this is typically centered on its use in creating more complex molecules. The boronic acid group allows it to participate in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the N-butylbenzamide fragment into a larger target structure. The amide portion, with its butyl group, provides a specific set of steric and electronic properties that can be used to probe molecular interactions or to build libraries of compounds for screening purposes. Researchers might synthesize this compound as part of a broader investigation into a series of related phenylboronic acid derivatives to study structure-activity relationships in areas such as enzyme inhibition or receptor binding. Its properties are similar to the more commonly cited research chemical, 3-(tert-Butylaminocarbonyl)phenylboronic acid, which is used in the synthesis of inhibitors for various enzymes. chemicalbook.com

The key chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₆BNO₃ |

| Molecular Weight | 221.06 g/mol |

| CAS Number | 183158-30-7 (for tert-butyl isomer) |

| Canonical SMILES | CCCCNC(=O)c1cccc(B(O)O)c1 |

| InChI Key | UMTGJEHDHSYNMS-UHFFFAOYSA-N |

Propriétés

IUPAC Name |

[3-(butylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-2-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16/h4-6,8,15-16H,2-3,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTGJEHDHSYNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395133 | |

| Record name | [3-(Butylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397843-70-8 | |

| Record name | B-[3-[(Butylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=397843-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Butylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Butylaminocarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Boronic Acid Amides and Phenylboronic Acid Derivatives

General Strategies for Phenylboronic Acid Synthesis

The creation of the carbon-boron bond in phenylboronic acids is a cornerstone of organoboron chemistry. Several robust methods have been developed, primarily revolving around the borylation of arylmetallic intermediates.

Electrophilic Trapping of Arylmetal Intermediates

A prevalent and classical method for the synthesis of phenylboronic acids involves the reaction of an aryl organometallic reagent with a boron electrophile, typically a trialkyl borate (B1201080). researchgate.net This approach leverages the nucleophilicity of the arylmetal species to form the C-B bond. The most common organometallic reagents employed are Grignard reagents (arylmagnesium halides) and organolithium compounds.

The general reaction scheme involves the formation of the arylmetal, followed by its addition to a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures to prevent over-addition. The resulting boronic ester is then hydrolyzed under acidic conditions to yield the desired phenylboronic acid.

Table 1: Common Arylmetal Intermediates and Boron Electrophiles

| Arylmetal Intermediate | Common Precursor | Boron Electrophile | Resulting Intermediate |

| Phenylmagnesium bromide | Bromobenzene | Trimethyl borate | Phenylboronic acid dimethyl ester |

| Phenyllithium | Bromobenzene or Iodobenzene | Triisopropyl borate | Phenylboronic acid diisopropyl ester |

For instance, the synthesis of a substituted phenylboronic acid can be achieved by a lithium-halogen exchange on a brominated aromatic precursor, followed by quenching with triisopropyl borate and subsequent acidic workup. nih.gov

Organometallic Additions to Boranes

While the use of borate esters is widespread, direct addition of organometallic reagents to other boron-containing compounds, such as borane (B79455) complexes, can also be employed. These reactions often require careful control of stoichiometry and reaction conditions to achieve the desired product selectively. The reactivity of the borane and the organometallic species are key factors in the success of these syntheses.

Approaches to Amide Bond Formation in Boronic Acid Systems

The introduction of an amide functional group onto a phenylboronic acid scaffold requires methodologies that are compatible with the boronic acid moiety. This can be achieved either by forming the amide bond on a pre-existing boronic acid precursor or by constructing the boronic acid on a molecule that already contains the amide.

Direct Amidation Catalysis

Boronic acids themselves can act as catalysts for the direct condensation of carboxylic acids and amines to form amides. lookchem.com This method is advantageous as it often avoids the need for stoichiometric activating agents, generating water as the only byproduct. The catalytic cycle is believed to involve the formation of a reactive acylboronate intermediate. Various arylboronic acids have been explored as catalysts for this transformation. lookchem.com

However, in the context of synthesizing a molecule like 3-(butylaminocarbonyl)phenylboronic acid, where the boronic acid is part of the desired product, this catalytic role is leveraged by the molecule itself. It has been demonstrated that the boronic acid group of one carboxyphenylboronic acid molecule can activate the carboxyl group of another, facilitating the amidation reaction without the need for an external catalyst. researchgate.net

Advanced Catalytic Systems for Carboxylic Acid-Amine Condensation

For challenging amide bond formations, or to improve efficiency and mildness of the reaction conditions, various advanced catalytic systems have been developed. These often involve the use of coupling reagents to activate the carboxylic acid. Common coupling agents used in peptide synthesis and general amide formation are also applicable to boronic acid-containing substrates.

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. peptide.comchemicalbook.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The addition of auxiliaries like N-hydroxysuccinimide (HOSu) can further enhance the efficiency and reduce side reactions. peptide.com

A study on the amidation of carboxyphenylboronic acids demonstrated the successful use of both DCC/HOSu and EDC for the synthesis of amides from carboxyphenylboronic acid MIDA esters. peptide.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Byproduct | Key Features |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble byproduct, easy removal by filtration. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Byproduct easily removed by aqueous extraction. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide | High efficiency, minimal racemization. chemicalbook.com |

Preparation of Boronic Acid Amide Precursors

The synthesis of this compound logically proceeds through the preparation of a key precursor, 3-carboxyphenylboronic acid. This intermediate possesses the necessary carboxylic acid functionality for the subsequent amide bond formation.

A documented synthesis of 3-carboxyphenylboronic acid starts from 3-cyanophenylboronic acid. The cyano group is hydrolyzed to a carboxylic acid under basic conditions at elevated temperatures. Specifically, heating 3-cyanophenylboronic acid with potassium hydroxide (B78521) in ethylene (B1197577) glycol, followed by acidification, yields 3-carboxyphenylboronic acid in good yield. researchgate.netpeptide.com

With 3-carboxyphenylboronic acid in hand, the final step is the coupling with butylamine (B146782) to form the target molecule, this compound. This transformation can be achieved using standard amidation protocols. A reported method for analogous compounds involves the use of coupling agents like EDC in methanol (B129727) at room temperature. peptide.com Another approach utilizes DCC with HOSu in THF at 0°C. peptide.com These methods provide a direct and efficient route to the desired boronic acid amide.

Post-Synthetic Modification Strategies for Boronic Acid Derivatives

The chemical reactivity of this compound is primarily centered around its two functional groups: the phenylboronic acid and the N-butylamide. These groups can undergo a range of chemical transformations, enabling the synthesis of a diverse array of derivatives.

Modifications Targeting the Phenylboronic Acid Moiety

The boronic acid group is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most prominent reactions of arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.orgnih.gov This reaction allows for the formation of a new carbon-carbon bond between the boronic acid-bearing carbon and an sp2-hybridized carbon of an aryl, vinyl, or other unsaturated halide or triflate. For this compound, this would involve coupling with a suitable partner (Ar-X, where X = Br, I, Cl, or OTf) in the presence of a palladium catalyst and a base to yield a biphenyl (B1667301) derivative. The reaction is known for its high tolerance of various functional groups, making it a robust method for PSM.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Aryl Halide | Catalyst | Base | Solvent | Product |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-(Butylaminocarbonyl)-4'-methoxybiphenyl |

| 2 | 2-Iodopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(3'-(Butylaminocarbonyl)phenyl)pyridine |

| 3 | 1-Chloro-3-nitrobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 3-(Butylaminocarbonyl)-3'-nitrobiphenyl |

This table presents hypothetical examples to illustrate the potential of the Suzuki-Miyaura coupling reaction.

The Chan-Lam coupling provides a method for the formation of carbon-heteroatom bonds, specifically carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. organic-chemistry.orgwikipedia.org This copper-catalyzed reaction couples the arylboronic acid with an amine or an alcohol. In the case of this compound, a Chan-Lam amination with a primary or secondary amine would yield a substituted aniline (B41778) derivative. Similarly, coupling with an alcohol or phenol (B47542) would produce an aryl ether. This reaction is typically carried out under mild conditions, often at room temperature and open to the air. wikipedia.org

Table 2: Potential Chan-Lam Coupling Reactions of this compound

| Entry | Coupling Partner | Catalyst | Base | Solvent | Product |

| 1 | Morpholine | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | N-Butyl-3-(morpholino)benzamide |

| 2 | Phenol | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | N-Butyl-3-phenoxybenzamide |

| 3 | Aniline | Cu(OAc)₂ | 2,6-Lutidine | Dichloromethane | N-Butyl-3-(phenylamino)benzamide |

This table illustrates potential applications of the Chan-Lam coupling reaction.

Arylboronic acids can be readily oxidized to the corresponding phenols. organic-chemistry.orgarkat-usa.org This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide, oxone, or m-chloroperoxybenzoic acid (mCPBA). organic-chemistry.orgnih.govresearchgate.net The reaction is often rapid and proceeds under mild conditions. Applying this to this compound would result in the formation of 3-hydroxy-N-butylbenzamide, introducing a hydroxyl group onto the aromatic ring.

Modifications Targeting the Amide Moiety

The N-butylamide group also offers opportunities for post-synthetic modification, primarily through reduction or hydrolysis.

The amide functional group can be reduced to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to achieve this transformation. chemistrysteps.com The reduction of the N-butylamide in this compound would yield (3-(butylaminomethyl)phenyl)boronic acid. It is important to consider the compatibility of the reducing agent with the boronic acid functionality. Milder, more selective reducing agents, potentially catalyzed by boronic acids themselves in the presence of a hydrosilane, have also been reported for amide reductions and could offer an alternative. nih.gov

Under acidic or basic conditions, the amide bond can be hydrolyzed to yield a carboxylic acid and an amine. For this compound, hydrolysis would break the amide bond to form 3-boronobenzoic acid and butylamine. The conditions required for hydrolysis (e.g., strong acid or base and elevated temperatures) might also affect the stability of the boronic acid group, potentially leading to protodeboronation (loss of the B(OH)₂ group). Careful optimization of the reaction conditions would be necessary to achieve selective amide hydrolysis. Theoretical studies have investigated the mechanism of arylboronic acid-catalyzed amidation, which could provide insights into the reverse hydrolysis reaction. researchgate.net

Supramolecular Chemistry and Self Assembly of Boronic Acid Derivatives

Reversible Boronate Ester Formation with Polyols and Diols

Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a fundamental interaction in supramolecular chemistry. researchgate.netresearchgate.net This reaction results in the formation of five- or six-membered cyclic boronate esters. The process is dynamic and pH-dependent, with the equilibrium shifting towards the boronate ester form in more basic conditions. msu.edu The Lewis acidity of the boron atom is a key factor in this interaction; upon complexation with a diol, the boron center becomes more acidic. scholaris.ca

The butylaminocarbonyl substituent at the meta position of the phenyl ring in 3-(Butylaminocarbonyl)phenylboronic acid is not expected to directly participate in the boronate ester formation. However, its electronic influence on the phenyl ring could subtly modulate the Lewis acidity of the boronic acid group, thereby affecting the binding constants with various diols. Furthermore, the amide group can engage in hydrogen bonding, which could influence the local environment and solvation around the boronic acid moiety, indirectly impacting its reactivity with polyols.

The formation of boronate esters is a cornerstone of saccharide sensing technologies, where the interaction with the diol units of sugars leads to a detectable signal. nih.govmdpi.com Phenylboronic acid derivatives have been extensively used for this purpose. mdpi.commdpi.com The reversible nature of this bond also allows for the creation of stimuli-responsive materials that can assemble or disassemble in the presence of specific sugars or changes in pH. rsc.orgnih.gov

Table 1: Illustrative Binding Constants for Phenylboronic Acid with Various Polyols This table presents typical binding constant values for the parent phenylboronic acid to demonstrate the general principles of boronate ester formation. Specific values for this compound are not currently available in the literature.

| Polyol | Binding Constant (K, M⁻¹) | Conditions |

| Glucose | 13 | pH 7.4 |

| Fructose (B13574) | 430 | pH 7.4 |

| Catechol | 2900 | pH 7.5 |

| Alizarin Red S | 940 | pH 7.4 |

Boronic Acid-Based Supramolecular Structures

The dynamic and reversible nature of boronate ester formation, along with other non-covalent interactions, makes boronic acids valuable building blocks for the construction of complex supramolecular architectures. rsc.org

Macrocycles and Dendritic Architectures

Boronic acids can be incorporated into molecules that self-assemble into well-defined macrocyclic and dendritic structures. nih.govrsc.org The synthesis of such structures often relies on the condensation reaction between boronic acids and multi-topic diol or polyol linkers. researchgate.net The directionality of the covalent boronate ester bonds provides a level of control over the final architecture that is not always achievable with purely non-covalent interactions.

Dendritic polymers, characterized by their highly branched, three-dimensional structures, can be synthesized using boronic acid-functionalized monomers. thno.orgrsc.orgresearchgate.net These macromolecules often possess a high density of functional groups at their periphery. In the case of a dendrimer constructed with this compound, the butylaminocarbonyl groups would be displayed on the surface, potentially influencing the dendrimer's solubility and its interactions with other molecules or surfaces. The internal cavities of such dendrimers could encapsulate guest molecules, with potential applications in delivery systems. researchgate.net

Stimuli-Responsive Organogels

Low molecular weight gelators (LMWGs) based on boronic acids can form stimuli-responsive organogels. acs.orgresearchgate.net These gels are formed through the self-assembly of the gelator molecules into a three-dimensional network that immobilizes the solvent. The formation of these networks is often driven by a combination of interactions, including boronate ester formation, hydrogen bonding, and π-π stacking. researchgate.net

The stimuli-responsive nature of these gels stems from the reversible covalent chemistry of the boronic acid group. rsc.org For example, a gel cross-linked by boronate esters can be disrupted by a decrease in pH, which shifts the equilibrium away from the ester form, or by the addition of a competitive diol, such as a sugar, which displaces the original cross-linking diol. mdpi.commdpi.com This property is of significant interest for applications in drug delivery and sensing. nih.gov The butylaminocarbonyl group of this compound, with its capacity for hydrogen bonding, could contribute to the stability and mechanical properties of the gel network. acs.org

Self-Assembly Mechanisms Involving Intermolecular Interactions

The self-assembly of boronic acid derivatives into supramolecular structures is governed by a variety of intermolecular interactions.

Boron-Nitrogen Bond Formation

In addition to forming esters with diols, the Lewis acidic boron atom of a boronic acid can form a dative bond with a Lewis basic nitrogen atom. researchgate.net This boron-nitrogen (B-N) interaction is a key feature in the self-assembly of many boronic acid-containing molecules, leading to the formation of stable macrocycles, polymers, and other supramolecular structures. researchgate.netresearchgate.netresearchgate.net The strength of the B-N bond can be tuned by the electronic properties of the substituents on both the boron and nitrogen-containing components. nih.gov

For this compound, the amide nitrogen is generally a poor Lewis base due to the delocalization of its lone pair into the carbonyl group. Therefore, direct intramolecular or intermolecular B-N bond formation involving the amide nitrogen is unlikely to be a primary driving force for self-assembly under normal conditions. However, in the presence of other nitrogen-containing molecules, this interaction could play a role in the formation of co-assembled structures. nih.gov

Hydrogen Bonding and Pi-Stacking Interactions

Non-covalent interactions such as hydrogen bonding and π-π stacking play a crucial role in directing the self-assembly of aromatic molecules, including phenylboronic acids. rsc.orgrsc.orgresearchgate.net The phenyl rings of this compound can participate in π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or edge-to-face. nih.gov These interactions contribute to the stability of the resulting supramolecular assemblies.

The butylaminocarbonyl group is a key player in directing self-assembly through hydrogen bonding. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen bonding networks, which can significantly influence the packing of the molecules in the solid state and the stability of aggregates in solution. nih.gov The interplay between hydrogen bonding, π-π stacking, and the reversible formation of boronate esters or boroxine (B1236090) anhydrides (trimers of boronic acids) would ultimately determine the final supramolecular architecture.

Computational Studies in Boron-Based Supramolecular Systems

Computational modeling has become an indispensable tool for elucidating the complex phenomena governing the self-assembly of supramolecular systems. nih.gov For boron-based compounds, particularly derivatives of phenylboronic acid, computational chemistry provides profound insights into structure, property prediction, and the fundamental non-covalent interactions that direct molecular organization. nih.govchemrxiv.org Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations allow for the detailed examination of molecular geometries, interaction energies, and thermodynamic stabilities of supramolecular assemblies, complementing and guiding experimental work. chemrxiv.orgnih.gov

The molecule this compound possesses both a boronic acid moiety and an amide group, both of which are potent hydrogen-bonding motifs. Computational studies are crucial for understanding the interplay and competition between these groups in forming stable supramolecular structures. Theoretical calculations can predict the most likely hydrogen-bonding patterns, such as the formation of boronic acid homodimers, amide-amide interactions, or heterodimeric structures involving both functional groups. uoa.grnih.gov

A key area of investigation is the energetics of dimer formation, which is the foundational step in many self-assembly processes. Detailed theoretical studies have been conducted to quantify the strength of hydrogen bonds in various dimers involving boronic acids and amides. Using high-level quantum chemical methods, researchers can calculate dimerization energies to predict the most thermodynamically favorable pairings. nih.govresearchgate.net

One significant study systematically calculated the dimerization energies (ΔE) for homodimers and heterodimers of amides and boronic acids in the gas phase and in solution using DFT (M06-2X) and Møller–Plesset perturbation theory (MP2). nih.gov The results quantify the relative strengths of these interactions, revealing that amide-boronic acid heterodimers are energetically significant, though typically less stable than carboxylic acid-containing dimers. nih.govresearchgate.net

| Dimer Type | Interacting Molecules | Calculated ΔE (kcal/mol) |

|---|---|---|

| Boronic Acid Homodimer | Phenylboronic Acid + Phenylboronic Acid | -12.7 |

| Amide Homodimer | Benzamide + Benzamide | -14.1 |

| Amide-Boronic Acid Heterodimer | Benzamide + Phenylboronic Acid | -13.2 |

Data adapted from theoretical calculations on representative amide and boronic acid structures. nih.gov

These computational findings highlight that while boronic acid homodimers form stable pairs through dual O-H···O hydrogen bonds, the interaction between an amide and a boronic acid is also a strong competitor in the self-assembly landscape. nih.gov The presence of both functionalities in a molecule like this compound suggests a complex energy surface with multiple possible assembly pathways, which can be mapped out using computational tools.

Beyond dimerization, computational studies are used to explore larger aggregates and predict the three-dimensional structure of the resulting supramolecular materials. nih.gov DFT calculations are employed to:

Investigate Electronic Properties: Molecular Electrostatic Potential (MEP) maps can reveal the electron-rich and electron-poor regions of a molecule, predicting the most likely sites for intermolecular interactions like hydrogen bonding. researchgate.net Frontier Molecular Orbital (HOMO-LUMO) analysis helps in understanding the chemical reactivity and electronic transitions within the system. researchgate.net

Predict Acidity (pKa): The acidity of the boronic acid is a key parameter in its interaction with diols and in pH-responsive systems. Computational methods have been developed to accurately predict the pKa of arylboronic acids by considering the conformational flexibility of both the acid and its conjugate base. mdpi.comscilit.com This is crucial for designing systems that function under specific physiological or experimental conditions.

| Compound | Substituent Position | Experimental pKa | Calculated pKa |

|---|---|---|---|

| Phenylboronic acid | - | 8.83 | 9.20 |

| 3-Nitrophenylboronic acid | meta | 7.96 | 8.13 |

| 4-Nitrophenylboronic acid | para | 7.06 | 7.20 |

Data sourced from computational studies on arylboronic acids. mdpi.com

Advanced Applications in Chemical Sensing and Biosensing

Principles of Boronic Acid-Based Molecular Recognition

The fundamental principle behind the sensing capabilities of boronic acids lies in their reversible covalent interaction with molecules containing 1,2- or 1,3-diol functionalities. nih.govnih.govmdpi.com This interaction leads to the formation of stable five- or six-membered cyclic boronate esters. nih.govnih.govmdpi.com This binding event can be transduced into a measurable signal, such as a change in fluorescence or an electrochemical response, forming the basis of a sensor. nih.govnih.govrsc.org The strength and specificity of this binding are influenced by factors such as pH, the structure of the boronic acid, and the stereochemistry of the diol-containing analyte. rsc.orgmdpi.com

Boronic acids have been extensively utilized as synthetic receptors for the recognition of saccharides and glycoproteins, which are rich in cis-diol groups. nih.govnih.govnih.gov This capability is of significant interest due to the crucial roles of these biomolecules in various biological processes. nih.govnih.govnih.gov The binding affinity of boronic acids to different saccharides is dependent on the arrangement of the hydroxyl groups on the sugar molecule. rsc.org For instance, monoboronic acids typically exhibit a higher affinity for fructose (B13574) than for glucose. nih.gov

The interaction with glycoproteins is particularly noteworthy, as it allows for the selective capture and detection of these complex biomolecules, which are important biomarkers in disease diagnosis. nih.govnih.govnih.gov Boronic acid-functionalized materials can effectively bind to the glycan portions of glycoproteins, enabling their separation and analysis. nih.gov

| Analyte Class | Examples | Principle of Recognition | Significance |

| Saccharides | Glucose, Fructose, Ribose | Reversible covalent bond formation between the boronic acid and the cis-diol groups on the sugar molecule, forming a cyclic boronate ester. nih.govnih.govrsc.org | Crucial for monitoring blood glucose levels in diabetes management and studying carbohydrate metabolism. nih.gov |

| Glycoproteins | Horseradish Peroxidase (HRP), Mucin-1 (MUC1) | Interaction between the boronic acid and the cis-diol moieties present in the oligosaccharide chains of the glycoprotein. nih.govcore.ac.uk | Important for disease diagnostics, as altered glycosylation patterns are associated with various pathological conditions, including cancer. nih.govcore.ac.uk |

The utility of boronic acid-based recognition extends beyond saccharides to other important analytes.

Catecholamines: Neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) possess a catechol group, which is a cis-1,2-diol. acs.orgresearchgate.net Boronic acids can selectively bind to this catechol moiety, enabling the development of sensors for these vital biomolecules. acs.orgresearchgate.netnih.gov This has significant implications for neuroscience and the diagnosis of neurological disorders.

Nucleotides: While less common, boronic acids can be designed to interact with the ribose unit of nucleotides, which contains a cis-diol. gsu.edu This allows for the potential development of sensors for specific nucleic acids or their components.

Hydrogen Peroxide: Arylboronic acids can undergo an oxidative reaction with hydrogen peroxide (H₂O₂), resulting in the formation of a phenol (B47542) and boric acid. pnas.orgfrontiersin.orgnih.govpnas.orgresearchgate.net This irreversible reaction provides a basis for the design of chemodosimeters for the detection of H₂O₂, a key reactive oxygen species in biological systems. pnas.orgfrontiersin.orgnih.govpnas.orgresearchgate.net The reaction with H₂O₂ is significantly faster than with other reactive oxygen species, imparting a high degree of selectivity. frontiersin.org

| Analyte | Principle of Recognition | Key Features |

| Catecholamines | Formation of a boronate ester with the cis-diol of the catechol group. acs.orgresearchgate.net | High affinity and selectivity for neurotransmitters like dopamine and norepinephrine. acs.orgnih.gov |

| Nucleotides | Interaction with the cis-diol of the ribose moiety. gsu.edu | Enables potential sensing of nucleic acid components. |

| Hydrogen Peroxide | Irreversible oxidation of the arylboronic acid to a phenol. pnas.orgfrontiersin.orgnih.govpnas.orgresearchgate.net | Highly selective and rapid reaction, forming the basis of "turn-on" fluorescent probes. pnas.orgpnas.org |

Design of Boronic Acid-Modified Sensing Platforms

The versatility of boronic acid chemistry has led to its incorporation into a variety of sensing platforms, each with its own set of advantages.

Optical and fluorescent sensors are widely used due to their high sensitivity and the ability to provide real-time detection. nih.gov In these sensors, the boronic acid recognition event is coupled to a change in the optical properties of a fluorophore. nih.govrsc.orgmdpi.com The binding of a diol-containing analyte to the boronic acid can modulate processes such as photoinduced electron transfer (PET) or internal charge transfer (ICT), leading to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. nih.govnih.gov The design of these sensors often involves the strategic placement of the boronic acid group relative to the fluorophore to maximize the signaling response upon analyte binding. nih.govmdpi.com

Electrochemical biosensors offer advantages such as high sensitivity, low cost, and miniaturization potential. mdpi.comresearchgate.netrsc.orgelectrochemsci.org In these systems, the boronic acid is typically immobilized on an electrode surface. nih.govmdpi.com The binding of an analyte to the boronic acid can alter the electrochemical properties of the electrode, such as its impedance or the redox potential of a tethered electroactive species. mdpi.comelectrochemsci.orgresearchgate.net For instance, ferrocene-modified boronic acids have been used as redox reporters, where saccharide binding perturbs the electrochemical behavior of the ferrocene (B1249389) unit. mdpi.comresearchgate.net

The integration of boronic acids with nanomaterials has emerged as a powerful strategy to enhance the performance of sensing platforms. nih.gov Nanomaterials such as gold nanoparticles (AuNPs), graphene, and carbon nanotubes offer high surface-area-to-volume ratios, unique optical and electronic properties, and can act as scaffolds for the immobilization of boronic acid ligands. nih.gov This integration can lead to significant signal amplification and improved sensitivity. nih.gov For example, boronic acid-functionalized AuNPs have been used in colorimetric assays, where the aggregation of the nanoparticles upon binding to a multivalent analyte leads to a visible color change. nih.gov

Lack of Specific Research Data on the Sensing Applications of 3-(Butylaminocarbonyl)phenylboronic acid

Despite a comprehensive search for scientific literature, no specific research articles detailing the selectivity and sensitivity of This compound in chemical sensing and biosensing applications could be identified. While the broader class of phenylboronic acids is well-documented for its utility in developing sensors, particularly for saccharides and other diol-containing molecules, specific studies on the butylaminocarbonyl derivative are not available in the public domain.

The fundamental principle of boronic acid-based sensing relies on the reversible covalent interaction between the boronic acid moiety and cis-diols to form stable cyclic esters. The selectivity and sensitivity of these sensors are influenced by various factors, including the pH of the medium, the pKa of the boronic acid, and the nature of the substituents on the phenyl ring. These substituents can modulate the electronic properties of the boron atom, thereby affecting its Lewis acidity and binding affinity towards different analytes.

In the case of This compound , the butylaminocarbonyl group at the meta-position would be expected to influence its sensing characteristics. However, without specific experimental data from research studies, any discussion on its selectivity and sensitivity would be purely speculative. The generation of detailed research findings and data tables, as requested, is contingent on the availability of such studies.

Therefore, while the foundational concepts of boronic acid chemistry provide a theoretical framework for its potential application in sensing, there is currently no specific scientific literature to construct a detailed and evidence-based article on the selectivity and sensitivity of This compound in sensing systems.

Exploration in Medicinal Chemistry and Biological Systems

Boronic Acid Derivatives as Bioactive Compounds

Boronic acid derivatives have emerged as a versatile class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. researchgate.netnih.gov Their utility has been validated by the successful development and regulatory approval of several boronic acid-containing drugs. mdpi.comencyclopedia.pub The interest in these compounds has grown significantly since the approval of Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy, which demystified earlier concerns about potential toxicity. nih.govencyclopedia.pubnih.gov

The introduction of a boronic acid group into organic molecules can significantly modify their selectivity, as well as their physicochemical and pharmacokinetic properties, often enhancing pre-existing biological activities. nih.govnih.gov Researchers have successfully designed and synthesized boronic acid derivatives with a range of therapeutic applications, including anticancer, antibacterial, antiviral, and antifungal activities. researchgate.netnih.gov

| Approved Drug | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Bortezomib (Velcade®) | Oncology (Multiple Myeloma) | Proteasome Inhibitor |

| Ixazomib (Ninlaro®) | Oncology (Multiple Myeloma) | Proteasome Inhibitor |

| Vaborbactam (Vabomere®) | Infectious Disease | β-lactamase Inhibitor |

| Crisaborole (Eucrisa®) | Dermatology (Atopic Dermatitis) | Phosphodiesterase-4 (PDE4) Inhibitor |

| Tavaborole (Kerydin®) | Infectious Disease (Onychomycosis) | Antifungal; Leucyl-tRNA synthetase inhibitor |

Reversible Covalent Interactions with Biological Nucleophiles

A defining characteristic of boronic acids is the presence of a boron atom with a vacant p-orbital, which confers Lewis acid properties. rsc.org This electronic structure allows the boron atom to readily and reversibly form covalent bonds with biological nucleophiles such as the hydroxyl or amino groups found in proteins and saccharides. nih.govrsc.org This interaction involves the conversion of the boron atom from a neutral, trigonal planar (sp² hybridized) state to a negatively charged, tetrahedral (sp³ hybridized) boronate species. rsc.orgnih.gov This ability to form reversible covalent adducts is a key advantage in drug design, as it can lead to prolonged target engagement and high potency, while potentially reducing the risk of permanent off-target modifications associated with irreversible inhibitors. nih.gov

The ability of boronic acids to mimic the transition state of substrate hydrolysis makes them potent enzyme inhibitors, particularly for serine and threonine proteases. rsc.orgmdpi.com

Proteasome Inhibition: Bortezomib and Ixazomib function by targeting the 26S proteasome, a key complex in cellular protein degradation. nih.govnih.gov The boronic acid moiety forms a stable, yet reversible, tetrahedral adduct with the N-terminal threonine residue in the proteasome's catalytic site, effectively blocking its function and inducing apoptosis in cancer cells. nih.govnih.gov

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: DPP-IV is a serine protease that inactivates incretin (B1656795) hormones, which are important for regulating blood glucose. nih.gov Dipeptide boronic acids, particularly those containing a boroPro (the boronic acid analog of proline) residue, are among the most potent DPP-IV inhibitors discovered. nih.govpnas.orgnih.gov These inhibitors act as transition-state analogs, with the boronic acid forming a covalent adduct with the catalytic serine residue in the enzyme's active site. researchgate.net The potency of these inhibitors can be exceptionally high, with Ki values in the nanomolar range. pnas.org

| DPP-IV Inhibitor | Structure Type | Reported Potency (Ki or IC50) |

|---|---|---|

| Ala-boroPro | Dipeptide Boronic Acid | 1.6 nM (Ki) |

| Pro-boroPro | Dipeptide Boronic Acid | 2.4 nM (Ki) |

| Val-boroPro (Talabostat) | Dipeptide Boronic Acid | 0.18 nM (Ki) |

The primary mechanism of action for many boronic acid-based inhibitors involves the formation of a tetracoordinated boronate complex with the hydroxyl side chain of a catalytic serine or threonine residue within an enzyme's active site. rsc.orgmdpi.comtandfonline.com This interaction is highly specific. For example, the inhibitory activity of dipeptide boronic acids against DPP-IV is dependent on the formation of a covalent adduct with the active site serine. nih.govresearchgate.net Similarly, vaborbactam, a β-lactamase inhibitor, targets a key serine residue in the active site of bacterial β-lactamase enzymes. tandfonline.com While serine and threonine are the most common targets, boronic acids can also form covalent adducts with other nucleophilic residues like lysine (B10760008) and tyrosine, expanding their potential applications in drug design. nih.govenamine.net

Targeted Drug Delivery Systems

Beyond direct enzyme inhibition, the unique reactivity of the boronic acid moiety has been harnessed to create sophisticated drug delivery systems. These "smart" systems are designed to release their therapeutic payload in response to specific physiological stimuli, offering the potential for more effective and less toxic treatments. tandfonline.comtandfonline.com

A particularly well-studied application is the development of glucose-responsive systems for the self-regulated delivery of insulin (B600854). nih.govrsc.org This strategy leverages the reversible formation of boronate esters between phenylboronic acid (PBA) and the cis-diol moieties of glucose. mdpi.comnih.gov

In these systems, insulin is encapsulated within a polymer matrix or nanoparticle functionalized with PBA groups. At normal blood glucose levels, the system remains stable. However, when glucose levels rise, glucose molecules compete for binding to the PBA moieties, forming charged boronate esters. nih.govmdpi.com This interaction increases the hydrophilicity of the polymer matrix, causing it to swell and release the encapsulated insulin. nih.gov As blood glucose levels fall, the equilibrium shifts, the complex dissociates, and insulin release is diminished, thereby reducing the risk of hypoglycemia. mdpi.com

Phenylboronic acid derivatives are also being explored for targeted drug delivery to cancer cells. nih.gov This approach exploits the fact that many cancer cells overexpress sialic acids on their cell surface glycoproteins. rsc.orgacs.org Sialic acid is a sugar with a cis-diol arrangement that can be recognized and bound by phenylboronic acid. rsc.org

By decorating nanoparticles or other drug carriers with PBA, these delivery vehicles can selectively bind to the surface of cancer cells, leading to enhanced cellular uptake of the therapeutic agent. rsc.org This targeting strategy can be further refined by designing boronic acid ligands that bind more strongly at the slightly acidic pH of the tumor microenvironment, thereby increasing specificity and minimizing off-target effects. acs.org This approach has been used to deliver various anticancer agents, including doxorubicin (B1662922) and platinum-based drugs, directly to tumor sites. tandfonline.comacs.org

Stability of Boronic Acid Derivatives in Biological Environments

Boronic acids, including 3-(Butylaminocarbonyl)phenylboronic acid, are a class of compounds with significant potential in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, which are present in many biological molecules like sugars and glycoproteins. digitellinc.comnih.gov However, a major hurdle in their therapeutic application is their metabolic instability, particularly their susceptibility to oxidative deboronation in biological environments. digitellinc.compnas.org

In physiological conditions, the presence of reactive oxygen species (ROS) can lead to the cleavage of the carbon-boron bond, converting the boronic acid into an alcohol and boric acid, thereby inactivating the molecule. pnas.org At physiological pH, the oxidation rates of phenylboronic acid and its esters are comparable to those of thiols, which are known to be readily oxidized. pnas.orgnih.gov This oxidative instability can significantly limit the in vivo efficacy and bioavailability of boronic acid-based drugs. researchgate.net The mechanism of oxidative deboronation is believed to involve the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by the migration of the carbon atom from the boron to the oxygen, leading to a labile boric ester that is rapidly hydrolyzed. pnas.org

Beyond oxidative degradation, boronic acids can also undergo protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org The propensity for protodeboronation is influenced by factors such as pH and the electronic properties of the substituents on the phenyl ring. wikipedia.org

Strategies for Enhanced Oxidative Stability

To overcome the inherent instability of the boronic acid moiety, several strategies have been developed to enhance its resistance to oxidative degradation. These approaches primarily focus on modifying the electronic properties of the boron atom to reduce its susceptibility to nucleophilic attack by ROS.

Intramolecular Coordination and Cyclic Structures:

One of the most effective strategies involves the formation of intramolecularly coordinated structures. By introducing a pendant group that can act as a ligand to the boron atom, the electron density on the boron can be diminished, thus slowing down the rate-limiting step of the oxidation reaction. pnas.org

A notable example is the formation of a boralactone , where an adjacent carboxyl group coordinates with the boron atom. pnas.orgnih.gov This intramolecular cyclization has been shown to increase the oxidative stability of the boronic acid by as much as 10,000-fold. pnas.orgnih.gov The orientational constraints and electronic effects imposed by the carboxyl group "twist" and "pull" the boron atom, diminishing the stabilization of the p-orbital that develops during the rate-limiting step of oxidation. pnas.org

Similarly, the formation of stable intramolecular esters, such as the benzoxaborole scaffold, can also confer greater metabolic stability. digitellinc.com While cyclic esters offer a modest enhancement in oxidative stability, boralactones provide a much more dramatic improvement. digitellinc.com The stability of ortho-substituted phenylboronic acids with coordinating oxygens has been observed to increase in the following order of the ortho-substituent: formyl < acetyl < methoxycarbonyl < aminocarbonyl. pnas.org

Electronic Effects of Substituents:

The electronic nature of the substituents on the phenyl ring can influence the oxidative stability of the boronic acid. While introducing electron-withdrawing groups on the phenyl ring has been explored, this strategy alone does not always replicate the substantial stability enhancement seen with intramolecular coordination. nih.gov However, diminishing the electron density on the boron atom is a key principle for enhancing oxidative stability. pnas.orgnih.gov

Pro-drug Approaches and Protecting Groups:

Another strategy to improve the stability of boronic acids in biological systems is the use of pro-drug formulations. By masking the boronic acid functionality with a protecting group, the compound can be shielded from premature degradation. These protecting groups are designed to be cleaved under specific physiological conditions to release the active boronic acid at the target site. nih.gov

For instance, the use of an N-methyliminodiacetic acid (MIDA) ester as a protecting group has been shown to increase aqueous solubility, improve plasma stability, and enhance cellular permeability of boronic acid derivatives. nih.gov However, it is important to note that common boronic acid-protecting groups like pinacol, cyclictriol, and citrate (B86180) may not provide significant protection against oxidation while potentially hindering the desired biological interactions. nih.gov

The following table summarizes the relative oxidative stability of different boronic acid derivatives compared to phenylboronic acid (PBA).

| Compound/Derivative | Fold Increase in Stability vs. PBA | Reference |

| Phenylboronic acid (PBA) | 1 | pnas.org |

| Benzoxaborole (BL) | Comparable to PBA | pnas.org |

| Boralactone (BOL) | 10,000 | pnas.orgnih.gov |

This data highlights the significant improvement in oxidative stability that can be achieved through intramolecular coordination, particularly with the formation of a boralactone. For a compound like this compound, these strategies could be theoretically applied to enhance its stability in biological environments, for example, through the strategic placement of a coordinating group or by formulation as a pro-drug.

Future Research Directions and Translational Perspectives

Development of Novel Boronic Acid Amide Scaffolds

Future research is poised to explore the vast chemical space around the 3-(Butylaminocarbonyl)phenylboronic acid core to develop novel therapeutic agents. By systematically modifying the structure, researchers can fine-tune the compound's properties to target specific biological pathways. Structure-activity relationship (SAR) studies will be crucial in this endeavor, guiding the rational design of derivatives with enhanced potency and selectivity. nih.gov For instance, variations in the alkyl chain of the butylamide group or substitutions on the phenyl ring could lead to the discovery of potent inhibitors for enzymes such as fatty acid amide hydrolase (FAAH) or arginase. nih.govnih.gov

The development of boronic acid-based prodrugs represents another promising direction. nih.govmdpi.com These molecules can be engineered to remain inactive until they reach a specific physiological environment, such as a tumor, where local conditions (e.g., elevated reactive oxygen species) trigger their activation. mdpi.com This approach could lead to more targeted therapies with fewer side effects. The exploration of diverse amide and boronic acid derivatives has the potential to yield new treatments for a range of conditions, including cancer and bacterial infections, where boronic acids have already shown promise as inhibitors of proteasomes and β-lactamases. nih.govmdpi.com

Advanced Catalyst Design for Sustainable Synthesis

The synthesis of this compound and its analogs currently relies on established chemical methods, but there is significant room for improvement through the development of advanced catalytic systems. Future research will likely focus on creating more sustainable and efficient synthetic routes that align with the principles of green chemistry. This includes the design of catalysts based on earth-abundant and inexpensive metals, such as nickel, to replace precious metal catalysts. drugdiscoverytrends.com

A key area of development is in direct amidation reactions, where a carboxylic acid is directly coupled with an amine. researchgate.net Advanced organoboron catalysts are being designed to facilitate this transformation under milder conditions, reducing energy consumption and waste generation. rsc.org Furthermore, novel techniques like decarboxylative borylation, which converts abundant carboxylic acids directly into boronic acids, offer a streamlined and atom-economical approach to synthesizing the core scaffold. drugdiscoverytrends.com The development of recyclable and reusable catalysts will also be a priority, further enhancing the environmental friendliness and cost-effectiveness of producing these valuable compounds. rsc.org

Integration of Boronic Acid Amides in Multifunctional Biosensors

The inherent ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols makes them ideal recognition elements for biosensors. nih.govresearchgate.net This property is particularly useful for detecting saccharides like glucose, as well as other biologically important diol-containing molecules such as glycoproteins, ribonucleic acids (RNA), and catechols. researchgate.netmdpi.commdpi.com Future research will focus on integrating boronic acid amide compounds like this compound into advanced sensor platforms.

These next-generation biosensors may utilize electrochemical or fluorescent signaling mechanisms. mdpi.com For example, the binding of a target analyte to the boronic acid group could trigger a measurable change in current or light emission. mdpi.combath.ac.uk The amide portion of the this compound molecule can play a crucial role in these systems by providing additional binding interactions, influencing the sensor's sensitivity and selectivity, or facilitating its immobilization onto a sensor surface. The development of boronic acid-functionalized materials, including polymers and nanomaterials, will enable the creation of versatile and highly sensitive devices for applications ranging from medical diagnostics to environmental monitoring. nih.gov

Precision Medicine Approaches with Boron-Based Therapeutics

Boron-containing compounds are at the forefront of new strategies in precision medicine. taelifesciences.com One of the most prominent applications is Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment that relies on the selective accumulation of boron-10 (B1234237) in tumor cells. firstwordpharma.combiopharmaapac.com When irradiated with neutrons, the boron atoms release high-energy particles that destroy the cancer cells while sparing surrounding healthy tissue. nih.gov Future research will involve designing derivatives of this compound that exhibit enhanced tumor targeting and cellular uptake. Phenylboronic acid itself has already been investigated as a potential nuclear-targeting boron agent for BNCT. nih.govresearchgate.net

Beyond BNCT, boron-based therapeutics are being developed as highly specific enzyme inhibitors. nih.gov The unique electronic properties of the boron atom allow for the design of molecules that bind tightly and selectively to the active sites of target enzymes implicated in various diseases. nih.gov By tailoring the molecular scaffold, researchers aim to create personalized medicines that are more effective and have fewer side effects than conventional treatments. nih.gov This approach could lead to novel therapies for cancers, infectious diseases, and inflammatory conditions. taelifesciences.comnih.gov

Exploration of New Materials with Tailored Responsiveness

The integration of boronic acid amides into polymeric structures opens up possibilities for creating novel "smart" materials with tailored responsiveness to specific stimuli. mdpi.comnih.gov Boronic acid-containing polymers can exhibit changes in their physical or chemical properties in response to variations in pH or the presence of diols like glucose. researchgate.net This responsive behavior is the basis for developing advanced materials for a variety of applications.

One exciting area of research is the creation of autonomous drug delivery systems. nih.govnih.gov For example, a hydrogel containing boronic acid moieties could be designed to swell and release a drug, such as insulin (B600854), only when glucose concentrations are high. mdpi.com Another avenue is the development of stimuli-responsive elastomers and self-healing materials, where the reversible nature of the boronic ester bond can be harnessed to control the material's mechanical properties. mdpi.com The this compound structure is a promising building block for these materials, with the amide group potentially contributing to desirable properties such as thermal stability and mechanical strength through intermolecular hydrogen bonding.

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for characterizing the structure of 3-(Butylaminocarbonyl)phenylboronic acid?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹¹B, ¹³C) to analyze electronic environments and boron coordination states. Infrared (IR) spectroscopy can identify functional groups like the carbonyl and boronic acid moieties. For advanced structural insights, density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational modes, molecular orbitals, and conformational stability, as demonstrated for structurally similar phenylboronic acids . Mass spectrometry (MS) further confirms molecular weight and purity.

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Perform high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to monitor purity. Stability studies should include accelerated degradation tests under humidity, heat, and light exposure. For boronic acids, anhydrous storage at low temperatures (e.g., –20°C) in desiccants is critical to prevent hydrolysis, as recommended for analogs like 3-hydroxymethylphenylboronic acid . Periodic ¹¹B NMR can detect boroxine formation, a common degradation product.

Q. What experimental strategies optimize solubility for this compound in aqueous buffers?

- Methodological Answer : Evaluate pH-dependent solubility using buffered solutions (pH 4–10). The butylaminocarbonyl group may enhance solubility via hydrogen bonding. Co-solvents (e.g., DMSO) or cyclodextrin encapsulation can mitigate aggregation. For analogs like ortho-hydroxyalkyl arylboronic acids, solubility in neutral water was achieved by modifying substituents to balance hydrophilicity and steric effects .

Advanced Research Questions

Q. How does the butylaminocarbonyl substituent influence the binding kinetics of this compound with diol-containing biomolecules (e.g., sialic acid)?

- Methodological Answer : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (K) under physiological pH. Compare with simpler analogs (e.g., 3-aminophenylboronic acid) to isolate substituent effects. Computational docking (e.g., AutoDock) models steric and electronic interactions. Studies on 3-(propionamido)phenylboronic acid showed K values up to 37.6 M⁻¹ for sialic acid at pH 7.4, attributed to intramolecular hydrogen bonding .

Q. How can researchers resolve contradictions in proposed binding mechanisms between phenylboronic acids and sialic acid derivatives?

- Methodological Answer : Integrate multi-technique approaches:

- NMR : ¹¹B and ¹³C NMR identify pH-dependent boron-diol coordination sites (e.g., α-hydroxycarboxylate vs. glycerol tail in sialic acid) .

- DFT : Simulate binding energies for competing interaction models.

- X-ray crystallography : Resolve atomic-level binding geometries if crystallizable complexes form.

For example, conflicting reports on sialic acid binding were addressed by combining NMR and computational data .

Q. What strategies enhance the stability of this compound in physiological environments for in vitro assays?

- Methodological Answer : Use pro-drug formulations (e.g., pinacol esters) to protect the boronic acid group until activation. Encapsulate in liposomes or polymeric nanoparticles to reduce hydrolysis. Monitor stability via LC-MS and ¹¹B NMR over time. For analogs, WGK Germany 3-rated compounds require strict anhydrous handling .

Key Recommendations for Experimental Design

- Contradiction Analysis : Replicate studies under identical conditions (pH, temperature) when comparing literature data. Use internal controls (e.g., free boronic acid vs. esterified forms).

- Advanced Characterization : Combine experimental data (NMR, SPR) with DFT-derived Fukui indices to predict reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.